molecular formula C22H20N4O2 B2634191 4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-64-1

4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No. B2634191
CAS RN: 862811-64-1
M. Wt: 372.428
InChI Key: XVMQSVDXTUZCML-UHFFFAOYSA-N
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Description

“4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Scientific Research Applications

Capillary Electrophoresis in Drug Analysis

4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is related to compounds studied in nonaqueous capillary electrophoresis, particularly for quality control in drug synthesis. This method has proven effective in separating related substances like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others, demonstrating its utility in pharmaceutical analysis (Ye et al., 2012).

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on the synthesis of novel compounds related to 4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide. These studies focus on creating new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exploring their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Development of Antiviral Agents

The compound is also relevant in the synthesis of benzamide-based heterocycles showing significant antiviral activities, particularly against bird flu influenza (H5N1). This includes the development of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, highlighting the potential of these compounds in antiviral drug development (Hebishy et al., 2020).

Inhibition of Heparanase

Research into N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, closely related to 4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, has shown these compounds to be effective inhibitors of the enzyme heparanase. This indicates potential applications in cancer therapy, as heparanase is involved in tumor metastasis and angiogenesis (Xu et al., 2006).

Synthesis of Anticancer and Anti-Lipoxygenase Agents

Another research area involves synthesizing novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These compounds show promise in cancer treatment and inflammation control, demonstrating the broad therapeutic potential of related compounds (Rahmouni et al., 2016).

properties

IUPAC Name

4-ethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-28-19-10-8-16(9-11-19)21(27)24-18-7-4-6-17(14-18)20-15(2)26-13-5-12-23-22(26)25-20/h4-14H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMQSVDXTUZCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

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